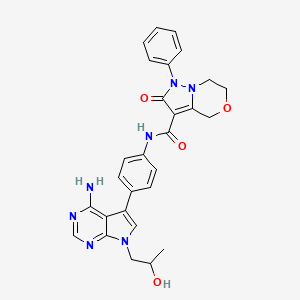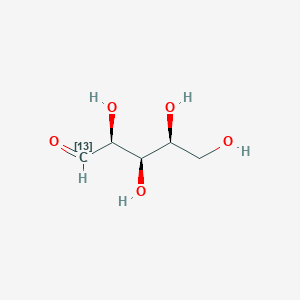
L-xylose-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-xylose-1-13C is a labeled form of L-xylose, a monosaccharide of the aldopentose type. This compound is specifically labeled with the carbon-13 isotope at the first carbon position. L-xylose is the levo-isomer of xylose, a sugar commonly found in wood and other plant materials. The labeling with carbon-13 makes it a valuable tool in various scientific research applications, particularly in metabolic studies and tracer experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-xylose-1-13C can be synthesized through the catalytic hydrogenation of labeled xylose precursors. The process involves the reduction of xylose using hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound involves the fermentation of lignocellulosic biomass, which is rich in xylose. The biomass is hydrolyzed to release xylose, which is then labeled with carbon-13 through a series of chemical reactions. The labeled xylose is purified and crystallized to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
L-xylose-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid using oxidizing agents such as nitric acid.
Reduction: It can be reduced to xylitol using reducing agents like sodium borohydride.
Isomerization: This compound can be isomerized to form xylulose through the action of xylose isomerase.
Common Reagents and Conditions
Oxidation: Nitric acid, room temperature.
Reduction: Sodium borohydride, room temperature.
Isomerization: Xylose isomerase, mild temperature (30-40°C).
Major Products Formed
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Xylulose.
Aplicaciones Científicas De Investigación
L-xylose-1-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the conversion of xylose in various biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and the role of xylose in cellular processes.
Medicine: Utilized in diagnostic tests to assess the absorption and metabolism of xylose in the human body.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass
Mecanismo De Acción
L-xylose-1-13C exerts its effects through its incorporation into metabolic pathways. In eukaryotic organisms, it is metabolized via the oxido-reductase pathway to form D-xylulose-5-phosphate, an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of NADPH and ribose-5-phosphate, which are essential for cellular processes such as nucleotide synthesis and antioxidant defense .
Comparación Con Compuestos Similares
Similar Compounds
D-xylose-1-13C: The dextro-isomer of xylose labeled with carbon-13.
L-xylose-1,2-13C2: L-xylose labeled with carbon-13 at both the first and second carbon positions.
Uniqueness
L-xylose-1-13C is unique due to its specific labeling at the first carbon position, which allows for precise tracking of its metabolic fate in biochemical studies. This specificity makes it a valuable tool for researchers studying the detailed mechanisms of xylose metabolism and its role in various biological processes .
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
(2S,3R,4S)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i1+1 |
Clave InChI |
PYMYPHUHKUWMLA-SPCIEGLQSA-N |
SMILES isomérico |
C([C@@H]([C@H]([C@@H]([13CH]=O)O)O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


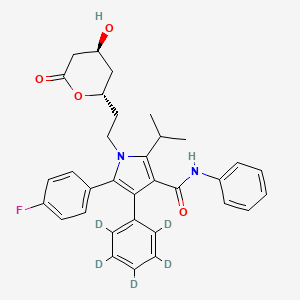
![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)

![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
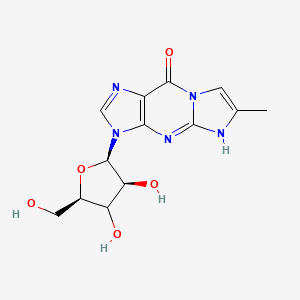
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

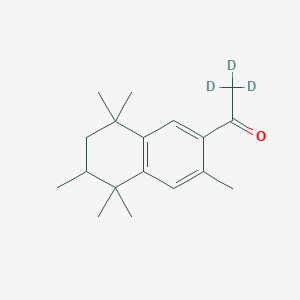
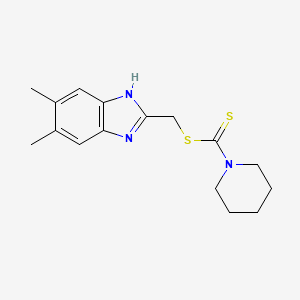



![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
